2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1531555-49-3
VCID: VC11688702
InChI: InChI=1S/C8H12N2O2/c1-6(2)7-3-4-10(9-7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12)
SMILES: CC(C)C1=NN(C=C1)CC(=O)O
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid

CAS No.: 1531555-49-3

Cat. No.: VC11688702

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid - 1531555-49-3

Specification

CAS No. 1531555-49-3
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 2-(3-propan-2-ylpyrazol-1-yl)acetic acid
Standard InChI InChI=1S/C8H12N2O2/c1-6(2)7-3-4-10(9-7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12)
Standard InChI Key WBXGJPJPAXYALV-UHFFFAOYSA-N
SMILES CC(C)C1=NN(C=C1)CC(=O)O
Canonical SMILES CC(C)C1=NN(C=C1)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring (C₃H₃N₂) substituted with an isopropyl group (-CH(CH₃)₂) at the 3-position and an acetic acid moiety (-CH₂COOH) at the 1-position. The pyrazole ring’s aromaticity and electron-rich nitrogen atoms facilitate hydrogen bonding and coordination chemistry, while the isopropyl group enhances lipophilicity, influencing membrane permeability in biological systems .

Stereoelectronic Features

The planar pyrazole ring exhibits resonance stabilization, with electron density localized at the nitrogen atoms. The acetic acid group introduces a polar, ionizable carboxylic acid (pKa ≈ 4.7), enabling pH-dependent solubility.

Physicochemical Data

  • Molecular Formula: C₈H₁₂N₂O₂

  • Molecular Weight: 168.19 g/mol

  • Hydrochloride Salt: The hydrochloride form (CAS: 2254096-78-9) has a molecular weight of 204.65 g/mol .

  • Solubility: High solubility in polar solvents (e.g., water, ethanol) due to the carboxylic acid group; moderate solubility in apolar solvents enhanced by the isopropyl substituent.

  • Thermal Stability: Decomposition occurs above 200°C, as typical for pyrazole derivatives .

Synthetic Methodologies

tert-Butoxide-Assisted C-(C=O) Coupling

A key synthesis route involves potassium tert-butoxide-mediated coupling of α,β-alkynones with hydrazines . For example:

  • Reaction Setup: Ethyl esters and acetylenes are combined with potassium tert-butoxide in THF at ambient temperature or 5°C .

  • Cyclization: The intermediate α,β-alkynone undergoes cyclization with hydrazine hydrate in ethanol under reflux to yield 3,5-disubstituted pyrazoles .

  • Acidification: Hydrolysis of the ester group with HCl generates the carboxylic acid derivative .

Optimization Strategies

  • Solvent Choice: THF enhances reaction kinetics compared to DMF or DMSO .

  • Hydrazine Selection: Hydrazine hydrate (50%) provides optimal yields (78–92%) for 3-isopropyl-substituted derivatives .

Alternative Pathways

  • Condensation Reactions: Condensing 3-isopropyl-1H-pyrazole with chloroacetic acid in basic conditions.

  • Post-Functionalization: Introducing the acetic acid group via nucleophilic substitution on pre-formed pyrazole intermediates .

Applications in Medicinal Chemistry

Anticancer Copper(I) Complexes

Recent studies demonstrate that 2-(3-isopropyl-1H-pyrazol-1-yl)acetic acid serves as a ligand in copper(I) complexes with notable cytotoxicity against colorectal cancer cells (HCT-116) :

  • Complex 3: Cu(I) complex with triphenylphosphine (PPh₃) exhibited an IC₅₀ of 3.2 μM, surpassing cisplatin (IC₅₀ = 12.1 μM) .

  • Mechanism: Inhibition of protein disulfide isomerase (PDI), a molecular target implicated in tumor progression .

Prodrug Development

The compound’s carboxylic acid group enables esterification to improve bioavailability. For instance, Taprenepag isopropyl (HY-19998), a prostaglandin receptor agonist, incorporates a structurally related pyrazole-acetic acid ester .

Structure-Activity Relationships (SAR)

  • Isopropyl Group: Enhances hydrophobic interactions with target proteins .

  • Acetic Acid Moiety: Critical for hydrogen bonding with enzymatic active sites.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, -CH(CH₃)₂), 3.10 (m, 1H, -CH(CH₃)₂), 4.95 (s, 2H, -CH₂COOH), 6.45 (s, 1H, pyrazole-H).

  • ¹³C NMR: δ 22.1 (-CH₃), 28.5 (-CH(CH₃)₂), 55.8 (-CH₂COOH), 170.2 (-COOH).

  • LCMS: [M+H]⁺ = 169.08 (calc. 168.19) .

Recent Advances and Future Directions

Metal Complex Optimization

Ongoing research focuses on tuning the electronic properties of copper(I) complexes by modifying phosphine coligands (e.g., PTA vs. PPh₃) . Preliminary data suggest PPh₃ derivatives exhibit superior anticancer activity due to enhanced lipophilicity .

Targeted Drug Delivery

Conjugation with nanoparticles or antibody-drug conjugates (ADCs) may mitigate off-target effects while improving tumor accumulation .

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